molecular formula C6H9NO3 B3037862 (R)-Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 64700-65-8

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B3037862
CAS No.: 64700-65-8
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-SCSAIBSYSA-N
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Description

®-Methyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research.

Mechanism of Action

Mode of Action

It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.

Biochemical Pathways

It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability

Result of Action

As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of ®-5-oxopyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted pyrrolidines .

Scientific Research Applications

®-Methyl 5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other substituted pyrrolidines .

Biological Activity

(R)-Methyl 5-oxopyrrolidine-2-carboxylate is a compound with the molecular formula C6H9NO3, known for its structural similarity to biologically relevant molecules. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Weight : 143.14 g/mol
  • Chemical Structure : Contains a five-membered pyrrolidine ring, a ketone group, and an ester group, which are key to its reactivity and biological interactions.

This compound acts as an endogenous metabolite and may influence various biochemical pathways. It has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in regulating cellular processes and immune responses. This inhibition may have implications for cancer treatment and other therapeutic areas.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of similar pyrrolidine structures have shown varying degrees of cytotoxicity against human cancer cell lines:

CompoundIC50 (µM)Cell LineNotes
This compoundNot extensively studiedN/AStructural analogs show promise
Analog A61 ± 29RPMI 8226Significant cytotoxicity
Analog B90 ± 8RPMI 8226Comparable to positive control

These findings indicate that while this compound itself has not been widely studied for anticancer properties, its structural analogs demonstrate potential in reducing cell viability in cancer models .

Enzyme Interaction Studies

The compound is employed in enzyme mechanism studies due to its ability to interact with specific proteins. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions. Research indicates that it can potentially modulate enzyme activity, contributing to its biological effects .

Pharmacokinetics

This compound exhibits good solubility in DMSO (100 mg/ml), which is advantageous for laboratory applications. Understanding its pharmacokinetic properties is crucial for assessing its therapeutic potential and optimizing formulations for drug development.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies using the MTT assay on RPMI 8226 cells demonstrated that certain analogs derived from this compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .
  • Proteasome Inhibition : Compounds related to this compound were tested for their ability to inhibit the proteasome, a critical pathway in cancer cell survival. Results indicated a time-dependent increase in effectiveness, suggesting potential for further exploration in targeted cancer therapies .
  • Antimicrobial Activity : Although primarily focused on anticancer properties, some derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens, showcasing their versatility beyond oncology applications .

Properties

IUPAC Name

methyl (2R)-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Name
DL-pyroglutamic acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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